molecular formula C17H17ClO4 B1294003 3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid CAS No. 1142210-90-9

3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid

Cat. No.: B1294003
CAS No.: 1142210-90-9
M. Wt: 320.8 g/mol
InChI Key: MAJRHDUTXUVEOK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chlorophenyl group and a methoxymethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with 3-(methoxymethoxy)benzaldehyde in the presence of a base to form a chalcone intermediate.

    Reduction: The chalcone intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-3-phenylpropanoic acid: Lacks the methoxymethoxy group, which may affect its reactivity and biological activity.

    3-(2-Methoxyphenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid: Contains a methoxy group instead of a chloro group, leading to different chemical and biological properties.

Uniqueness

3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid is unique due to the presence of both a chlorophenyl and a methoxymethoxyphenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-21-11-22-13-6-4-5-12(9-13)15(10-17(19)20)14-7-2-3-8-16(14)18/h2-9,15H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJRHDUTXUVEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(CC(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182384
Record name Benzenepropanoic acid, 2-chloro-β-[3-(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-90-9
Record name Benzenepropanoic acid, 2-chloro-β-[3-(methoxymethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2-chloro-β-[3-(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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